![molecular formula C17H20FNO2S B4766714 N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide
描述
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide, also known as F13714, is a chemical compound that has gained much attention in recent years due to its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have promising results in the treatment of depression, anxiety, and other psychiatric disorders.
作用机制
The mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide involves the inhibition of serotonin reuptake in the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration results in enhanced neurotransmission and modulation of various physiological functions, including mood, anxiety, and appetite. This compound has been shown to have a high affinity for the serotonin transporter (SERT) and a low affinity for other neurotransmitter transporters, such as dopamine and norepinephrine transporters, which may contribute to its selectivity for serotonin reuptake inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to increase extracellular serotonin levels in the brain, as well as enhance serotonin-mediated neurotransmission in various brain regions. This compound has also been shown to reduce immobility time in the forced swim test, a behavioral test used to evaluate antidepressant-like activity. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze test.
实验室实验的优点和局限性
One of the main advantages of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its selectivity for serotonin reuptake inhibition, which may reduce the risk of adverse effects associated with non-selective neurotransmitter reuptake inhibition. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which may make it suitable for clinical development. However, one of the limitations of this compound is its limited availability and high cost, which may hinder its widespread use in research and development.
未来方向
There are several future directions for the research and development of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide. One area of interest is the evaluation of this compound in clinical trials for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to elucidate the molecular mechanisms underlying the antidepressant and anxiolytic effects of this compound, as well as its potential interactions with other neurotransmitter systems.
科学研究应用
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has shown potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Several studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models, and the results have been promising. This compound has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. This mechanism of action is similar to that of other SSRIs, such as fluoxetine and sertraline, which are widely used in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-14-5-2-3-7-16(14)13-22(20,21)19-12-4-6-15-8-10-17(18)11-9-15/h2-3,5,7-11,19H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVAMIFHRTWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)
![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)
![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)
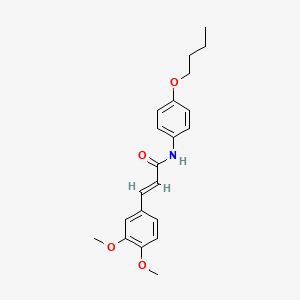
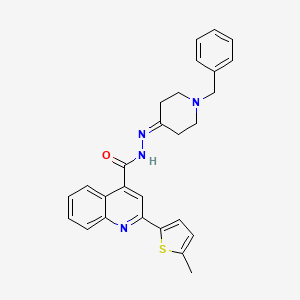
![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)
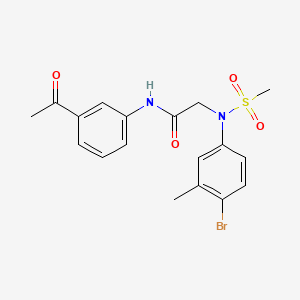
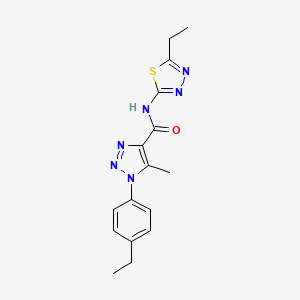
methanone](/img/structure/B4766699.png)
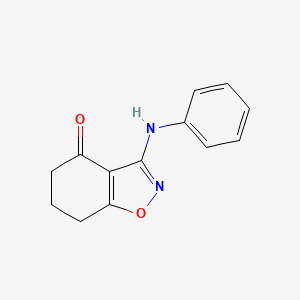
![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)
![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)